Loprazolam
Description
Evolution of Benzodiazepine (B76468) Pharmacology Research
The field of benzodiazepine pharmacology research has evolved significantly since the serendipitous discovery of the first benzodiazepine, chlordiazepoxide, in 1955. nih.gov This initial discovery by Leo Sternbach at Hoffmann-La Roche marked a turning point, leading to the marketing of chlordiazepoxide (Librium) in 1960, followed by diazepam (Valium) in 1963. nih.gov The early perception of benzodiazepines as safer alternatives to barbiturates, particularly due to a lower risk of respiratory depression, contributed to their rapid increase in popularity. nih.gov By the mid-to-late 1970s, benzodiazepines were among the most frequently prescribed medications. nih.gov It took approximately 15 years for researchers to establish the connection between benzodiazepines and their mechanism of action involving the enhancement of gamma-aminobutyric acid (GABA) effects. nih.gov Subsequent research focused on developing benzodiazepines with varying potencies and durations of action, leading to the introduction of high-potency compounds like alprazolam, lorazepam, and clonazepam. nih.gov These developments expanded the therapeutic applications of benzodiazepines but also brought increased awareness of potential issues such as dependence and withdrawal. nih.gov The ongoing evolution of research continues to explore the complexities of benzodiazepine interactions with GABAA receptor subtypes and the development of novel compounds. researchgate.netoup.com
Chemical Classification and Structural Features of Imidazobenzodiazepines
Benzodiazepines are structurally characterized by the fusion of a benzene (B151609) ring and a diazepine (B8756704) ring. wikipedia.org Imidazobenzodiazepines, such as Loprazolam, are a subclass that incorporates an additional imidazole (B134444) ring fused to the benzodiazepine core structure. ontosight.aiontosight.ai This unique structural feature contributes to their distinct pharmacological properties.
This compound, specifically, has the IUPAC name (2Z)-6-(2-Chlorophenyl)-2-[(4-methyl-1-piperazinyl)methylene]-8-nitro-2,4-dihydro-1H-imidazo[1,2-a] wikipedia.orgnih.govbenzodiazepin-1-one. wikipedia.org Its chemical formula is C23H21ClN6O3, and it has a molecular weight of 464.91 g/mol . wikipedia.orglgcstandards.com The structure includes a 2-chlorophenyl group, a 4-methyl-1-piperazinyl group attached via a methylene (B1212753) linkage, and a nitro group at the 8-position of the imidazobenzodiazepine core. wikipedia.orglgcstandards.com This specific arrangement of functional groups influences its binding affinity and activity at the GABAA receptor.
Historical Context of this compound Research and Development
This compound was patented in 1975 and introduced into medical use in 1983. wikipedia.org Its development was part of the broader research effort into benzodiazepine receptor ligands following the success of earlier compounds like diazepam. nih.gov
Early preclinical investigations of this compound focused on characterizing its pharmacological profile in various research models. These studies aimed to understand its anxiolytic, anticonvulsant, hypnotic, sedative, and muscle relaxant properties. wikipedia.org Research in animal models, such as rats and mice, is crucial for evaluating the potential therapeutic effects and understanding the basic mechanisms of action of benzodiazepine derivatives. Preclinical studies often involve assessing parameters like motor coordination, seizure susceptibility, and sedative effects to determine the potency and efficacy of new compounds.
The pharmacological profile of this compound in research models is primarily linked to its positive allosteric modulation of the GABAA receptor. wikipedia.org This interaction enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx into neurons and subsequent hyperpolarization. wikipedia.org This mechanism underlies the observed sedative, hypnotic, anxiolytic, and anticonvulsant effects. wikipedia.org
Studies using recombinant GABAA receptors with different subunit compositions have been instrumental in understanding the binding characteristics of imidazobenzodiazepines. The benzodiazepine binding site is located at the interface between the alpha and gamma subunits of the GABAA receptor, specifically at the extracellular domain (ECD)- interface α+/γ−. nih.govpharmgkb.orgwikipedia.org Research has shown that different benzodiazepines can exhibit distinct binding modes at this site. nih.gov
Detailed research findings on imidazobenzodiazepines, including studies on quantitative structure-activity relationships (QSAR), have explored the affinities of these compounds at various GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2, and α6β3γ2). acs.org These studies have revealed that many imidazobenzodiazepines display high affinities at multiple receptor subtypes, with some exhibiting selectivity for specific isoforms, such as the α5-containing receptors. acs.org For example, one study reported imidazobenzodiazepine ligands with high affinities (low-nanomolar to subnanomolar scale) across five tested receptor subtypes, and some showed relatively good selectivity at the α5-containing receptor isoform. acs.org
Pharmacokinetic studies in research models and healthy volunteers have provided data on the absorption, distribution, metabolism, and excretion of this compound. For instance, a study in healthy volunteers investigated the pharmacokinetic profile of this compound after nighttime administration, providing data on parameters like time to peak plasma concentration (tmax), peak plasma concentration, and elimination half-life. researchgate.net Such studies are vital for understanding how the compound is handled by the organism and how this relates to its duration of action.
The following table summarizes illustrative binding affinity data for selected imidazobenzodiazepines at different GABAA receptor subtypes, based on research findings:
| Compound Chemotype | Receptor Subtype | Binding Affinity (Ki) | Notes | Source |
| Imidazobenzodiazepine | α1β3γ2 | Low Nanomolar | High affinity observed | acs.org |
| Imidazobenzodiazepine | α2β3γ2 | Low Nanomolar | High affinity observed | acs.org |
| Imidazobenzodiazepine | α3β3γ2 | Low Nanomolar | High affinity observed | acs.org |
| Imidazobenzodiazepine | α5β3γ2 | Low Nanomolar | High affinity, some selectivity noted | acs.org |
| Imidazobenzodiazepine | α6β3γ2 | Low Nanomolar | High affinity observed | acs.org |
| Imidazobenzodiazepine (Example Ligand 27, RY-023) | α5β3γ2 | - | 55-fold higher selectivity vs. other subtypes | acs.org |
Note: The data in this table are illustrative and based on general findings for imidazobenzodiazepines as a class or specific examples mentioned in research. Actual Ki values vary depending on the specific compound and experimental conditions.
Research in animal models has also explored the effects of this compound in comparison to other benzodiazepines. Comparative studies have assessed their efficacy in models of insomnia, anxiety, and seizures. For example, short-term comparative studies have indicated this compound's effectiveness in hastening sleep onset and reducing nocturnal awakenings in insomniac patients, demonstrating comparable or superior performance to other benzodiazepines like triazolam, flurazepam, nitrazepam, flunitrazepam, or temazepam in such research contexts. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-6-(2-chlorophenyl)-2-[(4-methylpiperazin-1-yl)methylidene]-8-nitro-4H-imidazo[1,2-a][1,4]benzodiazepin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O3/c1-27-8-10-28(11-9-27)14-19-23(31)29-20-7-6-15(30(32)33)12-17(20)22(25-13-21(29)26-19)16-4-2-3-5-18(16)24/h2-7,12,14H,8-11,13H2,1H3/b19-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEFBSAVJNEPTR-RGEXLXHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=C2C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=C\2/C(=O)N3C(=N2)CN=C(C4=C3C=CC(=C4)[N+](=O)[O-])C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70111-54-5 (methyl sulfate) | |
| Record name | Loprazolam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30894873 | |
| Record name | Loprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61197-73-7 | |
| Record name | Loprazolam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61197-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loprazolam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061197737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loprazolam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13643 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Loprazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30894873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOPRAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/759N8462G8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Pathways and Chemical Modification Research of Loprazolam
Primary Synthetic Routes for Loprazolam Derivatives
Primary synthetic routes for this compound involve the construction of the benzodiazepine (B76468) and imidazole (B134444) rings, followed by the introduction of the methylpiperazinylmethylidene group. Several approaches have been described in the literature.
One notable route commences with 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-thione. This compound undergoes a reaction with glycine (B1666218) in the presence of sodium carbonate in a refluxing ethanol-water mixture to yield 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine., This intermediate is then cyclized using dicyclohexylcarbodiimide (B1669883) in methylene (B1212753) chloride to form the imidazolobenzodiazepine core, 8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a] nih.govbenzodiazepin-1-one., Subsequently, this intermediate reacts with dimethylformamide diethylacetal in the presence of triethylamine (B128534) in benzene (B151609), producing 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a] nih.govbenzodiazepin-1-one., The final step involves treating this compound with N-methylpiperazine in refluxing toluene (B28343) to yield the free base of this compound, which is then typically converted to its mesylate salt by treatment with methanesulfonic acid.,
An alternative condensation approach involves the reaction of 6-(2-chlorophenyl)-1,2-dihydro-8-nitro-1H,4H-imidazo[1,2-a] nih.govbenzodiazepin-1-one with 1-(dimethoxymethyl)-4-methylpiperazine (B6597044) to directly obtain the free base of this compound Mesylate, followed by treatment with methanesulfonic acid.,
The synthesis involves key reactions such as condensation, cyclization, and amination. In the route starting from the benzodiazepinethione, the reaction with glycine involves nucleophilic attack of the amino group of glycine on the thiocarbonyl group of the benzodiazepinethione, followed by the elimination of hydrogen sulfide. The subsequent cyclization step, mediated by dicyclohexylcarbodiimide, likely involves the activation of the carboxylic acid group of the glycine moiety, facilitating intramolecular cyclization to form the imidazole ring. The reaction with dimethylformamide diethylacetal introduces a dimethylaminomethylene group, which acts as an activated intermediate for the subsequent reaction with N-methylpiperazine. The final step with N-methylpiperazine involves a transamination reaction, where the dimethylamino group is displaced by the N-methylpiperazine moiety.
Key intermediates in these primary routes include:
2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine,
8-nitro-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a] nih.govbenzodiazepin-1-one,
8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a] nih.govbenzodiazepin-1-one,
Optimization of synthetic methodologies in pharmaceutical chemistry aims to improve reaction yields, purity, reduce reaction times, and minimize waste. While general principles of synthesis optimization, such as adjusting temperature, reaction time, solvent, and reagent ratios, are applicable to this compound synthesis, specific detailed studies focused solely on the optimization of the primary synthetic routes for this compound were not extensively detailed in the provided search results. Research in optimizing synthesis often involves investigating these parameters to achieve the most efficient and cost-effective process.,
Reaction Mechanisms and Intermediates
Chemical Modifications and Analog Synthesis Research
Chemical modification of the this compound structure and the synthesis of its analogs are areas of research aimed at exploring structure-activity relationships and potentially developing compounds with altered pharmacological profiles. The benzodiazepine scaffold, including the imidazo[1,2-a] nih.govbenzodiazepine system present in this compound, is amenable to various chemical modifications.
Research in this area often involves altering substituents on the phenyl ring, the nitro group, the methylpiperazine moiety, or the core benzodiazepine-imidazole structure. Such modifications can lead to changes in binding affinity to GABA-A receptor subtypes, pharmacokinetic properties, and metabolic pathways. The synthesis of designer benzodiazepines and novel benzodiazepine derivatives highlights the ongoing interest in exploring the chemical space around this structural class., While the provided results mention the synthesis of related benzodiazepine intermediates,, and the general concept of modifying known drug structures,, detailed research specifically on the synthesis and properties of this compound analogs was not extensively covered.
This compound is a chemical compound belonging to the imidazo-1,4-benzodiazepine class of drugs. nih.gov It is characterized by a chemical structure that fuses a benzene ring with a diazepine (B8756704) ring, and further incorporates an imidazole ring. nih.govquimicaorganica.orgmdpi.com
The synthesis of this compound involves a series of chemical reactions starting from precursor molecules. One described synthetic route begins with the reaction of 5-(2-chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-thione with glycine in the presence of sodium carbonate in refluxing ethanol (B145695) and water. ijpsr.comijpsr.com This step yields 2-carboxymethylamino-7-nitro-5-(2-chlorophenyl)-3H-1,4-benzodiazepine. ijpsr.comijpsr.com
Subsequently, this intermediate undergoes cyclization using dicyclohexylcarbodiimide in methylene chloride to form 8-nitro-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2-a] nih.govresearchgate.netbenzodiazepin-1-one. ijpsr.comijpsr.com
Further reaction of this compound with dimethylformamide diethylacetal in the presence of triethylamine in benzene produces 8-nitro-2-(dimethylaminomethylene)-6-(2-chlorophenyl)-1,2-dihydro-1H,4H-imidazo[1,2a] nih.govresearchgate.netbenzodiazepin-1-one. ijpsr.comijpsr.com
This product is then treated with N-methylpiperazine in refluxing toluene, resulting in 8-nitro-(2-chlorophenyl)-2-(N-methylpiperazin-1-ylmethylene)-1,2-dihydro-1H,4H-imidazo[1,2a] nih.govresearchgate.netbenzodiazepin-1-one (the free base of this compound Mesylate). ijpsr.comijpsr.com The final step involves treatment with methanesulfonic acid to form this compound Mesylate. ijpsr.comijpsr.com
Another approach mentioned involves the condensation of 5-aryl-1,3-dihydro-7-substituted-2H-1,4-benzodiazepine-2-thiones with glycine in aqueous ethanol. ijpsr.comijpsr.com This reaction yields an amino acid intermediate, which is then cyclized using dicyclohexylcarbodiimide in dry methylene chloride to form the imidazolobenzodiazepines. ijpsr.comijpsr.com
Structure-Activity Relationship (SAR) Studies via Analog Generation
Structure-Activity Relationship (SAR) studies on benzodiazepine derivatives, including the imidazo-benzodiazepine class to which this compound belongs, have explored the impact of structural variations on biological activity. While specific detailed SAR studies focused solely on this compound analogs are not extensively detailed in the provided results, general principles for benzodiazepines offer insight.
SAR studies on 1,4-benzodiazepin-2-one derivatives highlight the importance of substituents at the 7-position for enhancing therapeutic action, with a nitro group or halogen (Cl, Br) often increasing hypnotic activity. nih.gov The presence of a methyl group at the 1-position can also increase activity, while an ethyl substituent may reduce it. nih.gov
For related nitroaromatic compounds, such as certain nitroimidazooxazine derivatives, SAR studies have shown that modifications to the oxazine (B8389632) ring can impact activity. nih.gov For instance, replacing the oxygen atom at the C(9) position with a methylene group can lead to a loss of certain activities, while replacement with nitrogen or sulfur may not significantly reduce activity under specific conditions. nih.gov The introduction of a halogen atom in position 2 of an imidazolyl-oxazole system has been shown to significantly increase in vitro activity in some cases. nih.gov
While these examples pertain to related structures, they illustrate the general approach of SAR studies, where chemical modifications are made to a core scaffold to understand how changes in functional groups and their positions influence biological effects. Generating analogs with systematic structural variations allows researchers to map the relationship between chemical structure and activity profile.
Impurity Profiling and Characterization in Synthetic Processes
Impurity profiling and characterization are critical aspects of the synthesis of pharmaceutical compounds like this compound. Impurities in drug substances can originate from the synthetic route itself (organic impurities), inorganic sources, or residual solvents. ijpsr.com
Characterization of impurities is necessary, particularly if their content exceeds a certain threshold, such as 0.1% according to some regulatory requirements. ijpsr.com Techniques like hyphenated methods, such as gas chromatography-mass spectrometry (GC-MS), are suitable for the initial characterization of impurities. ijpsr.com
The process of impurity profiling typically involves detecting impurities using chromatographic methods like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). ijpsr.com Once detected, standard impurity samples may be procured or synthesized to aid in identification and quantification. ijpsr.com Spectroscopic methods can also be used for structural determination of impurities. ijpsr.com
A study focusing on the impurity profile of this compound Mesylate utilized RP-HPLC for identification and quantification of synthesized impurities. ijpsr.comijirset.com This method involved using a C8 column and a mobile phase consisting of di-potassium hydrogen phosphate (B84403) buffer, acetonitrile, and methanol. ijpsr.com The study aimed to develop and validate an RP-HPLC method for updating pharmacopoeial monographs, as traditional methods like TLC have limitations for impurity analysis. ijirset.com
Molecular Pharmacology and Receptor Interaction Studies of Loprazolam
GABAA Receptor Complex Modulatory Actions
Loprazolam functions as a positive allosteric modulator of the GABAA receptor. wikipedia.orgdrugbank.com This means it does not directly activate the receptor but rather enhances the effects of the endogenous neurotransmitter GABA. wikipedia.orgresearchgate.net
Positive Allosteric Modulation of GABAA Receptors
As a positive allosteric modulator, this compound binds to a site on the GABAA receptor distinct from the GABA binding site. wikipedia.org This binding event increases the affinity of the receptor for GABA or enhances the efficacy of GABA in opening the associated chloride ion channel. patsnap.comnih.gov The result is an increase in the frequency or duration of chloride channel opening events when GABA is bound, leading to a greater influx of chloride ions into the neuron. wikipedia.orgwikipedia.org
Ligand Binding to Benzodiazepine (B76468) Receptor Sites
This compound binds to the benzodiazepine receptor site on the GABAA receptor complex. wikipedia.orgmims.compatsnap.com This site is located at the interface between the alpha (α) and gamma (γ) subunits of the pentameric receptor structure. patsnap.comnih.gov
Specificity of Binding to Alpha Subunit-Containing GABAA Receptors
Benzodiazepine binding sites are typically found on GABAA receptors that contain an alpha subunit (α1, α2, α3, or α5) and a gamma subunit (γ1, γ2, or γ3). wikipedia.orgnih.gov The specific composition of alpha and gamma subunits can influence the binding affinity and the pharmacological effects of different benzodiazepines. Research indicates that this compound, like other classical benzodiazepines, binds to GABAA receptors containing alpha subunits. wikipedia.org
Influence on Chloride Ion Channel Kinetics and Neuronal Hyperpolarization
The binding of this compound to the benzodiazepine site enhances the function of the GABAA receptor's integral chloride ion channel. wikipedia.orgpatsnap.com By increasing the opening frequency of the channel in the presence of GABA, this compound facilitates the influx of negatively charged chloride ions into the postsynaptic neuron. wikipedia.orgpatsnap.comnih.gov This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and thus inhibiting neuronal firing. patsnap.compatsnap.com This enhanced inhibitory effect underlies the central nervous system depressant properties of this compound. patsnap.com
GABAA Receptor Subunit Specificity and Functional Selectivity Research
The diverse pharmacological effects of benzodiazepines (e.g., sedation, anxiolysis, anticonvulsion) are thought to be mediated by their differential interactions with GABAA receptor subtypes, which are defined by their specific subunit compositions. benzoinfo.comresearchgate.net While this compound is often described as a non-selective benzodiazepine in terms of its broad range of effects, research has aimed to understand the contributions of specific alpha subunits to the actions of benzodiazepines, including compounds like this compound. benzoinfo.comnih.gov
Investigation of Alpha1, Alpha2, Alpha3, and Alpha5 Subunit Contributions to this compound's Effects
Studies investigating the subunit specificity of benzodiazepines have shown that different alpha subunits are associated with distinct pharmacological effects. For instance, the α1 subunit is primarily linked to sedative and amnestic effects, while α2 and α3 subunits are more associated with anxiolytic and muscle relaxant properties. benzoinfo.comresearchgate.net The α5 subunit is thought to be involved in cognitive functions and may contribute to the amnestic effects of some benzodiazepines. benzoinfo.com
Data from studies on other benzodiazepines, such as diazepam and lorazepam, which are also considered relatively non-selective, have provided insights into how these drugs interact with different alpha-subunit-containing receptors and the resulting behavioral outcomes. nih.gov Future research specifically on this compound's subunit binding profile and functional consequences at various receptor subtypes would provide a more detailed understanding of its molecular pharmacology.
Differential Modulation of GABAergic Inhibition across Receptor Subtypes
GABAA receptors are diverse, being composed of different combinations of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, ρ1-3) pnas.orgpharmgkb.orgdovepress.com. The specific subunit composition of a GABAA receptor determines its pharmacological properties and localization (synaptic or extrasynaptic) frontiersin.orgpnas.org. Benzodiazepines typically bind to GABAA receptors containing α and γ subunits, with the benzodiazepine binding site located between the α and γ subunits pharmgkb.orgdovepress.com. Most benzodiazepine-sensitive GABAA receptors in the brain contain α1, α2, α3, or α5 subunits in combination with β and γ2 subunits pnas.orgdovepress.com.
Different GABAA receptor subtypes are associated with distinct pharmacological effects dovepress.comcardiff.ac.uk. For instance, α1-containing GABAA receptors are primarily implicated in the sedative effects of benzodiazepines, while α2- and α3-containing receptors are thought to mediate anxiolytic and muscle relaxant effects dovepress.comcardiff.ac.uk. The α5-containing receptors are believed to be involved in cognitive functions and the amnesic effects of benzodiazepines dovepress.comcardiff.ac.uk. Studies investigating the differential modulation of GABAergic inhibition by this compound across these subtypes would involve examining its binding affinity and efficacy at recombinant GABAA receptors with defined subunit compositions. While general information on benzodiazepine interactions with subtypes exists, specific detailed research findings on this compound's differential modulation across all subtypes were not extensively available in the provided search results. However, benzodiazepines as a class are known to potentiate GABAergic neurotransmission by increasing the opening frequency of chloride channels gated by GABAA receptors containing alpha subunit variants wikipedia.orgbionity.compharmgkb.org.
Interactions with Other Neurotransmitter Systems
While the primary mechanism of action of this compound is through the GABAergic system, benzodiazepines can also indirectly influence other neurotransmitter systems.
Dopaminergic System Modulation Studies (e.g., D2 Receptor Binding)
Research suggests that benzodiazepines can influence dopaminergic neurotransmission. Some studies on other benzodiazepines, like alprazolam, have indicated an increase in extracellular dopamine (B1211576) concentrations in certain brain regions, such as the striatum researchgate.net. This effect has been proposed as a potential contributor to the behavioral stimulatory effects observed with some benzodiazepines researchgate.net. Another benzodiazepine, lorazepam, has been shown to decrease D2/D3 receptor binding potential in areas like the frontal and temporal cortex, suggesting an interaction between GABA and dopamine systems in these regions nih.gov. While these findings exist for other benzodiazepines, specific studies detailing this compound's direct modulation of the dopaminergic system or its binding affinity for dopamine receptors, such as D2 receptors, were not found within the provided search results.
Adenosine (B11128) System Interactions (e.g., Adenosine Uptake, Release, A1 Receptor Binding)
Benzodiazepines have been reported to interact with the adenosine system. Studies have shown that benzodiazepines can block adenosine uptake and enhance adenosine release researchgate.net. Furthermore, some benzodiazepines have been observed to decrease adenosine A1 receptor binding in vivo researchgate.netnih.govoup.com. For example, continuous infusion of alprazolam and lorazepam significantly decreased specific A1 receptor binding in mice nih.govoup.com. However, ex-vivo studies did not show alterations in A1 receptor density or affinity nih.govoup.com. It has been suggested that the reduction in A1 receptor binding in vivo might be due to the inhibition of adenosine uptake or direct occupancy of the A1 receptor site by benzodiazepines nih.govoup.com. While these interactions have been observed for other benzodiazepines, specific research on this compound's effects on adenosine uptake, release, or A1 receptor binding was not detailed in the provided search results.
Exploration of Peripheral Benzodiazepine Receptor (PBR/TSPO) Binding and its Biological Implications
In addition to their well-known actions on central GABAA receptors, benzodiazepines can also interact with peripheral benzodiazepine receptors, now commonly referred to as the translocator protein (TSPO) pharmgkb.orguni-regensburg.dewikipedia.org. TSPO is primarily located in the outer mitochondrial membrane and is abundant in peripheral tissues, glial cells, and to a lesser extent, in the CNS pharmgkb.orgwikipedia.org. Unlike the central benzodiazepine receptors on GABAA channels, TSPO is not structurally related to or coupled with GABAA receptors wikipedia.org. TSPO is involved in various cellular functions, including cholesterol transport, steroidogenesis, and immunomodulation pharmgkb.orgwikipedia.org. While some benzodiazepines, like alprazolam, have shown only little affinity for the peripheral benzodiazepine receptor uni-regensburg.de, the extent of this compound's binding to TSPO and the biological implications of such binding were not specifically described in the provided search results.
Mechanisms of Receptor Desensitization and Tolerance Development
Prolonged use of benzodiazepines can lead to the development of tolerance, a phenomenon where the drug's effects diminish over time wikipedia.orgbionity.comdovepress.com. This can necessitate dose increases to achieve the same therapeutic effect wikipedia.org. The mechanisms underlying benzodiazepine tolerance are complex and not fully elucidated, but receptor desensitization and down-regulation of GABAA receptors are believed to play significant roles pnas.org.
Studies on GABAA Receptor Down-regulation
Studies on other benzodiazepines have investigated the impact of chronic exposure on GABAA receptor expression and function. For example, treatment with the benzodiazepine flurazepam has been shown to decrease GABAA receptor surface levels and the efficacy of neuronal inhibition in hippocampal neurons pnas.org. This decrease was particularly evident for GABAA receptors containing the α2 subunit, while α1-containing receptors showed little alteration pnas.org. The reduction in surface receptor levels appeared to be linked to increased lysosomal degradation of GABAA receptors after their removal from the plasma membrane pnas.org. These subtype-specific changes in receptor trafficking are considered significant neuroadaptive responses that occur with benzodiazepine treatment pnas.org. While these mechanisms have been explored for other benzodiazepines, specific studies detailing the effects of this compound on GABAA receptor down-regulation and the precise mechanisms involved were not found in the provided search results. However, the general principle of GABAA receptor down-regulation is considered a potential mechanism contributing to tolerance development with benzodiazepine use pnas.org.
Alterations in Ligand Affinity and Receptor Number
This compound acts as a positive allosteric modulator of the GABA-A receptor. nih.govdrugbank.compatsnap.com By binding to the benzodiazepine site, this compound enhances the affinity of the GABA-A receptor for its endogenous ligand, GABA. patsnap.compatsnap.compharmgkb.org This increased affinity for GABA leads to a higher frequency of chloride channel opening when GABA binds to the receptor. wikipedia.orgpharmgkb.orgdrugbank.comnih.gov The resulting influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making the neuron less excitable and thus enhancing inhibitory neurotransmission. patsnap.compatsnap.combenzoinfo.com
While the provided search results discuss the general mechanisms of benzodiazepine interaction with GABA-A receptors and potential adaptive changes, specific quantitative data (e.g., Ki, Kd, Bmax values) directly pertaining to this compound's effects on receptor affinity or number in detailed research findings or data tables were not extensively available within the scope of this search. However, the principle mechanism involves this compound increasing the apparent affinity of the receptor for GABA through positive allosteric modulation. patsnap.compatsnap.compharmgkb.org
Preclinical Neuropharmacology and Behavioral Phenotyping in Animal Models
Assessment of Sedative and Hypnotic Properties
The sedative and hypnotic effects of compounds are commonly evaluated in animal models through a combination of electrophysiological recordings and behavioral observations. mdpi.comslideshare.net These methods provide insights into the drug's ability to induce sleep, maintain sleep states, and alter brain electrical activity patterns associated with sedation and sleep. mdpi.comslideshare.net
Electrophysiological Studies (e.g., EEG Changes) in Rodent Models
Electrophysiological studies, particularly electroencephalography (EEG), are used to measure and analyze brain electrical activity in rodents. mdpi.com Changes in specific EEG frequency bands (e.g., delta, theta, alpha, beta, and gamma) are correlated with different states of wakefulness and sleep. mdpi.com Sedative-hypnotic drugs are known to induce significant changes in the electrical activity of the brain, and these changes can be dose-dependent. bionity.com Studies involving EEG recordings in conscious animals, such as rats with chronically implanted electrodes, allow for the assessment of how a compound alters sleep-wake cycles and sleep architecture. mdpi.comslideshare.net For instance, benzodiazepines can increase sigma EEG activity, which is associated with increased spindle activity and can be indicative of increased N2 sleep duration. medrxiv.org While specific detailed EEG data for loprazolam in rodent models were not extensively found in the provided search results, the general principle applies to benzodiazepines, highlighting the relevance of such studies in characterizing the hypnotic profile of this compound. bionity.commedrxiv.org
Behavioral Assays for Sleep Induction and Maintenance
Behavioral assays are employed to directly measure the effects of compounds on sleep induction and maintenance in animals. slideshare.net These tests can include evaluating parameters such as sleep latency (the time taken to fall asleep) and total sleep time. nih.govresearchgate.net Experimental models of insomnia, such as placing rats on a grid suspended over water, can be used to assess the sleep-inducing effects of hypnotics under stressful conditions. researchgate.net In such models, effective hypnotics are expected to cause significant decreases in sleep latency and increases in total sleep time compared to control animals. nih.govresearchgate.net Potentiation of sleeping time induced by other sedatives, such as thiopental (B1682321) sodium in mice, is another method used to evaluate hypnotic activity. discoveryjournals.org A compound that potentiates the effect of a known sedative suggests it possesses hypnotic properties. discoveryjournals.org While specific data on this compound in these exact behavioral assays were not detailed in the search results, these models represent standard approaches for evaluating the behavioral hypnotic effects of benzodiazepines in preclinical settings. slideshare.netnih.govresearchgate.netdiscoveryjournals.org
Anxiolytic-Like Effects in Established Animal Paradigms
Animal models of anxiety are widely used in preclinical research to screen for and characterize the anxiolytic properties of drugs. jddtonline.infonih.gov These models are designed to elicit anxiety-related behaviors in animals, and a reduction in these behaviors following drug administration is indicative of anxiolytic activity. jddtonline.infonih.gov Both unconditioned and conditioned paradigms are utilized. jddtonline.infonih.gov
Elevated Plus-Maze Studies and Ethological Analysis
Other Unconditioned and Conditioned Models of Anxiety
In addition to the EPM, various other unconditioned and conditioned animal models are used to investigate anxiolytic effects. jddtonline.infonih.gov Unconditioned models rely on innate fear responses to novel or aversive environments, such as the light-dark box test or the open field test. jddtonline.infonih.gov Conditioned models involve associating a neutral stimulus with an aversive experience, leading to a conditioned fear response. jddtonline.infonih.gov Examples include the Geller-Seifter conflict test and the Vogel conflict test. jddtonline.info These diverse models help to assess different facets of anxiety and can provide a more comprehensive profile of a compound's anxiolytic activity. jddtonline.infonih.gov The sensitivity of these models to benzodiazepines makes them relevant for studying this compound, although specific results for this compound in these particular tests were not detailed in the provided search information. jddtonline.infonih.govscielo.br
Anticonvulsant Activity Investigations
The anticonvulsant properties of compounds are evaluated in animal models of seizures and epilepsy. biomedpharmajournal.orgveteriankey.com These models aim to induce seizure activity through various means, allowing researchers to assess a drug's ability to prevent or suppress seizures. biomedpharmajournal.orgveteriankey.com Common methods involve the use of chemical convulsants or electrical stimulation. biomedpharmajournal.orgveteriankey.com For example, models using pentylenetetrazole (PTZ), isoniazid, or bicuculline (B1666979) induce seizures by interfering with GABAergic neurotransmission or other pathways involved in neuronal excitability. biomedpharmajournal.orgveteriankey.com The maximal electroshock seizure test is another widely used model that induces generalized tonic-clonic seizures. slideshare.net Kindling models, which involve repeated subconvulsant stimulation leading to progressively more severe seizures, are used to study the development of epilepsy and the efficacy of drugs in preventing kindled seizures or status epilepticus. veteriankey.commdpi.com Benzodiazepines, including this compound, are known to possess anticonvulsant properties. wikipedia.orgbionity.com Studies investigating the anticonvulsant activity of compounds often compare their effects to known antiepileptic drugs in these various seizure models. biomedpharmajournal.org While specific detailed data on this compound's performance in each of these models were not provided in the search results, the general approach involves determining the dose-dependent effects of the compound on seizure parameters such as latency to seizure onset, seizure severity, and mortality. biomedpharmajournal.org
Cross-Tolerance Studies with Other Benzodiazepines
Cross-tolerance is a phenomenon where tolerance to the effects of one drug leads to tolerance to another drug, usually within the same pharmacological class. Benzodiazepines share a similar mechanism of action by enhancing GABA-A receptor function, leading to cross-tolerance among themselves and with other substances acting on the GABA-A receptor, such as alcohol and barbiturates. bionity.com Animal studies have demonstrated the rapid development of tolerance and physical dependence to benzodiazepines, even at low doses. bionity.com For instance, a study in baboons showed physical dependence and withdrawal symptoms after only two weeks of low-dose benzodiazepine (B76468) treatment. bionity.com While specific studies detailing this compound's cross-tolerance profile with other benzodiazepines were not extensively found, the general principle of cross-tolerance within the benzodiazepine class suggests that tolerance to this compound's effects would likely confer tolerance to other benzodiazepines and vice versa, due to their shared mechanism of action on the GABA-A receptor. bionity.com
Skeletal Muscle Relaxant Properties
This compound possesses skeletal muscle relaxant properties nih.govwikipedia.orgwikiwand.com, a characteristic shared by many benzodiazepines. wikiwand.comwikipedia.orgmental-health-matters.org This effect is also mediated through the potentiation of GABAergic neurotransmission. wikiwand.com
Motor Coordination and Ataxia Assessment in Animal Models
The skeletal muscle relaxant properties of benzodiazepines can lead to impaired motor coordination and ataxia. wikiwand.comwikipedia.orgmental-health-matters.org These effects are commonly assessed in animal models using tests such as the rotarod test, which measures the ability of an animal to maintain balance on a rotating rod. researchgate.net Studies investigating the effects of various compounds, including this compound, on motor performance decrement in rats have utilized the accelerating rotarod test. researchgate.net this compound, along with other benzodiazepines like midazolam, diazepam, and lorazepam, was tested in this context. researchgate.net The results indicated that this compound had a peak effect time of 15 minutes and a dose to decrease performance time by 50% from control (PDD50) of 1.17 µmol/kg. researchgate.net For comparison, midazolam had a PDD50 of 1.16 µmol/kg at 15 minutes, while diazepam had a PDD50 of 5.27 µmol/kg at 15 minutes, and lorazepam had a PDD50 of 4.98 µmol/kg at 15 minutes. researchgate.net These findings suggest that this compound, similar to other benzodiazepines, can impair motor coordination in animal models at specific doses.
| Compound | PDD50 (µmol/kg) | Peak Effect Time (min) |
| This compound | 1.17 | 15 |
| Midazolam | 1.16 | 15 |
| Diazepam | 5.27 | 15 |
| Lorazepam | 4.98 | 15 |
Neurocognitive Effects Research
Benzodiazepines are known to influence cognitive functions, including memory and learning. wikiwand.comwikipedia.orgmental-health-matters.orgresearchgate.netresearchgate.net These neurocognitive effects, particularly amnesia, are a significant aspect of their pharmacological profile. wikiwand.comwikiwand.comwikipedia.org
Mechanisms Underlying Amnesic Effects
The amnesic effects of benzodiazepines are believed to be primarily mediated through their action on GABA-A receptors, particularly certain subtypes. wikiwand.comresearchgate.net By enhancing GABAergic inhibition, benzodiazepines can disrupt the neural circuits involved in memory formation and consolidation. While the precise mechanisms are complex and involve different brain regions, the potentiation of inhibitory signals in areas like the hippocampus and cortex is thought to play a significant role in the observed memory impairments. researchgate.net
Studies on Learning and Memory Consolidation in Animal Models
Animal models are widely used to investigate the effects of drugs on learning and memory. Various behavioral tasks, such as fear conditioning, spatial navigation (e.g., Morris water maze), and passive avoidance, are employed to assess different aspects of memory function. While the search results did not provide specific details of studies on this compound's effects on learning and memory consolidation in animal models, the general impact of benzodiazepines on these processes is well-documented. wikiwand.comwikipedia.orgmental-health-matters.orgresearchgate.netresearchgate.net Benzodiazepines can impair the acquisition and consolidation of new memories, leading to anterograde amnesia. wikiwand.comwikipedia.org Studies have also explored the use of agents like scopolamine (B1681570) to induce cognitive deficits in animal models to study the effects of potential cognitive enhancers or impairing agents like benzodiazepines. researchgate.netscience.gov
This compound is a chemical compound belonging to the benzodiazepine class. Preclinical research utilizing animal models is crucial for understanding the neuropharmacological profile of such compounds, including their effects on the central nervous system, potential for dependence and abuse, and variations in response across different strains and species.
Neurobiological Basis of Central Nervous System Depression
Benzodiazepines, including this compound, are understood to exert their effects primarily by binding to specific receptors within the central nervous system. This binding is thought to potentiate the effects of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This potentiation of GABAergic activity leads to increased synaptic or presynaptic inhibition, ultimately contributing to the central nervous system (CNS) depressant effects observed with these compounds. The extent of CNS depression with benzodiazepines is dose-dependent, with higher doses leading to more severe effects. Similarly, respiratory depression associated with benzodiazepines is also dose-dependent. Studies involving the righting reflex test in animals, where the inability to correct posture after being placed on the back indicates CNS depression, have been used to assess the sedative-hypnotic effects of drugs. nih.gov While barbiturates induce hypnosis by CNS depression easily determined by the loss of the righting reflex, benzodiazepines' hypnosedation does not inhibit the righting reflex, suggesting more selective actions and a lack of generalized neuronal depression. nih.gov
Research into Dependence and Abuse Potential in Animal Models
The abuse potential and dependence liability of CNS-active drugs are significant public health concerns, necessitating thorough investigation during preclinical development. medicineinnovates.com Regulatory agencies often require evaluations of the abuse potential of new CNS-active drugs using established animal models. medicineinnovates.com These models aim to assess reinforcing effects, similarity to known drugs of abuse, and signs of physical dependence. medicineinnovates.com Animal studies have consistently shown that benzodiazepines are capable of inducing physiological dependence after chronic administration. benzo.org.uk
Self-Administration Paradigms for Reinforcing Properties
Drug self-administration procedures are considered the "gold standard" preclinical method for measuring the reinforcing effects of drugs, which is a key aspect of abuse potential. meliordiscovery.com In these paradigms, animals are trained to perform an action, such as pressing a lever, to receive a dose of the drug. meliordiscovery.com This method provides a direct correlation with addictive behavior seen in natural settings. nih.gov Self-administration studies aim to highlight the addictive potential of a substance and study its behavioral effects. medclinicsjournals.us The procedure allows for early detection of addictive potential during drug development. medclinicsjournals.us While strongly reinforcing drugs like cocaine and amphetamines are readily self-administered by animals, self-administration of benzodiazepines has not been consistently demonstrated in animal studies under all conditions. benzo.org.uk However, benzodiazepines can maintain self-administration in certain experimental situations, although typically less potently than barbiturates and other drugs of dependence. benzo.org.uk The reinforcing effects of benzodiazepines in animals are considered intermediate compared to other behaviorally active drugs. researchgate.net Studies in non-human primates, such as baboons and rhesus monkeys, have been used to investigate benzodiazepine self-administration, often involving intravenous administration via chronically implanted catheters. medclinicsjournals.usremedypublications.comumich.edu Some studies have shown that certain benzodiazepines, like triazolam and temazepam, maintained higher rates of self-injection in both human and animal subjects compared to other benzodiazepines examined. wikipedia.org The context and drug history of the animal may influence the establishment of benzodiazepines as reinforcers. researchgate.net
Withdrawal Syndrome Characterization
Physical dependence on benzodiazepines is characterized by the manifestation of a withdrawal syndrome upon discontinuation of the drug. inchem.orgnih.gov Withdrawal symptoms can differ between species, and their intensity and duration are influenced by the drug dosage, duration of administration, and to some extent, the specific benzodiazepine used. benzo.org.uk Abrupt cessation of benzodiazepine use after prolonged treatment, even at therapeutic doses, can result in withdrawal symptoms. nih.gov Common benzodiazepine withdrawal symptoms observed in both humans and animals include anxiety, insomnia, agitation, and muscle tension. frontiersin.orgoup.com In more severe cases, seizures can occur. nih.govfrontiersin.org Withdrawal symptoms for short-acting benzodiazepines typically appear within 2-3 days of cessation. frontiersin.org Preclinical studies have shown that the severity of withdrawal can be dose-dependent in non-human primates and dogs. nih.gov
Cross-Dependence with Other Benzodiazepines
Cross-dependence is a phenomenon where one drug can suppress the withdrawal syndrome caused by the discontinuation of another drug, suggesting that both drugs may produce similar types of dependence. remedypublications.com Studies investigating cross-dependence with benzodiazepines often involve administering a test substance to animals physically dependent on a different benzodiazepine or another sedative-hypnotic drug and observing whether it prevents or reduces withdrawal signs. Baboons trained with lorazepam, another benzodiazepine, showed generalization to other benzodiazepines in drug discrimination studies, indicating similar subjective effects. drugdiscoveryonline.com This suggests a potential for cross-dependence within the benzodiazepine class.
Strain-Specific and Species-Specific Responses in Animal Models
Responses to psychotropic drugs can vary depending on the genetic strain and species of the animal model used. These differences are important considerations when extrapolating preclinical findings.
Receptor Heterogeneity and Behavioral Phenotypes
Preclinical studies utilizing animal models have been instrumental in understanding the relationship between GABAA receptor subtype binding and the behavioral effects of benzodiazepines like this compound. The heterogeneity of GABAA receptors, arising from the assembly of different combinations of subunits (α1-6, β1-3, γ1-3, among others), results in receptors with distinct pharmacological properties and brain distribution. wikipedia.orgwikipedia.org This differential distribution and ligand affinity contribute to the varied behavioral profiles observed with different benzodiazepines. wikipedia.org
Research using subtype-selective compounds and genetically modified animals has helped delineate the roles of specific alpha subunits in mediating distinct behavioral effects. For instance, GABAA receptors containing the α1 subunit are primarily associated with the sedative and hypnotic effects of benzodiazepines. wikipedia.orgwikipedia.orgnih.govnih.gov Conversely, receptors containing the α2 and/or α3 subunits are thought to largely mediate the anxiolytic and muscle relaxant properties. wikipedia.orgwikipedia.orgnih.govnih.gov The α5 subunit-containing GABAA receptors have been implicated in cognitive functions, particularly learning and memory. wikipedia.orgnih.gov
While specific data detailing this compound's precise binding affinity and efficacy across all individual recombinant GABAA receptor subtypes (e.g., α1βγ, α2βγ, etc.) in a single comprehensive study were not extensively found in the provided search results, the general understanding of benzodiazepine-GABAA receptor interactions and the known behavioral effects of this compound in animal models allow for inferences regarding its likely receptor profile. This compound is described as possessing potent hypnotic effects in animals, which, based on the established roles of GABAA receptor subtypes, suggests significant activity at α1-containing receptors. researchgate.net
Studies comparing the behavioral effects of various benzodiazepines in animal models, such as those assessing sedation, anxiolysis, and myorelaxation, provide further insight. For example, a study comparing the effects of several benzodiazepines, including lorazepam (another benzodiazepine), in mice using tests like the actimeter (for sedation/stimulation), rotarod (for myorelaxation), and four plates test (for anxiolysis), demonstrated distinct behavioral profiles among the compounds tested, which can be indirectly linked to their receptor interactions. nih.gov While this specific study did not include this compound, it highlights the methodology used to phenotype benzodiazepine effects in animals and relate them to pharmacological properties.
The concept of receptor occupancy is also crucial in understanding the relationship between drug exposure and behavioral effects in preclinical models. Studies using techniques like in vivo receptor occupancy assays can correlate the percentage of receptors bound by a drug in the brain with observed behavioral outcomes. nih.govnih.govmeliordiscovery.com For instance, studies with other benzodiazepines like lorazepam have shown that specific behavioral effects, such as blocking pentylenetetrazol seizures or inducing rotarod ataxia, correlate with certain levels of benzodiazepine receptor occupancy in the brain. nih.gov While specific receptor occupancy data for this compound across different GABAA receptor subtypes in relation to behavioral effects were not found, such studies are fundamental in establishing pharmacokinetic/pharmacodynamic relationships in preclinical neuropharmacology. nih.govmeliordiscovery.com
The development of animal models and behavioral assays continues to be refined to better understand the complex relationship between receptor heterogeneity and behavioral phenotypes. Assays like the elevated plus maze, open field test, and others are commonly used to assess anxiety-like behavior, locomotor activity, and exploratory behavior in rodents, providing valuable data for profiling compounds like this compound. nih.govnumericable.frnih.govresearchgate.netucl.ac.uk The interpretation of these behavioral outcomes in the context of specific receptor subtype modulation is an ongoing area of research aimed at developing compounds with more selective therapeutic profiles and reduced side effects. wikipedia.orgnih.gov
Representative Behavioral Phenotypes and Associated GABAA Receptor Subtypes (Based on General Benzodiazepine Pharmacology)
| Behavioral Phenotype | Primarily Associated GABAA Receptor Alpha Subtype(s) |
| Sedation/Hypnosis | α1 wikipedia.orgwikipedia.orgnih.govnih.gov |
| Anxiolysis | α2, α3 wikipedia.orgwikipedia.orgnih.govnih.gov |
| Muscle Relaxation | α2, α3, α5 nih.gov |
| Cognitive Effects | α5 wikipedia.orgnih.gov |
| Anticonvulsant | α1 (partially), α2, α3 nih.govdovepress.com |
Example Data Table (Illustrative - Specific this compound Data Not Found)
While specific quantitative binding or efficacy data for this compound across multiple recombinant human GABAA receptor subtypes were not available in the search results, the following table illustrates the type of data that would be generated in preclinical studies to understand receptor heterogeneity. This is based on general benzodiazepine research principles.
| GABAA Receptor Subtype (Example) | Ligand Binding Affinity (Ki or IC50) (nM) | Functional Efficacy (% of GABA Max) | Associated Behavioral Effect(s) (Preclinical) |
| α1β2γ2 | e.g., 1.5 | e.g., 120% | Sedation, Hypnosis, Amnesia wikipedia.orgwikipedia.orgnih.govnih.gov |
| α2β2γ2 | e.g., 5.2 | e.g., 90% | Anxiolysis, Muscle Relaxation wikipedia.orgwikipedia.orgnih.govnih.gov |
| α3β2γ2 | e.g., 6.8 | e.g., 85% | Anxiolysis, Muscle Relaxation wikipedia.orgwikipedia.orgnih.govnih.gov |
| α5β2γ2 | e.g., 10.1 | e.g., 70% | Cognitive effects wikipedia.orgnih.gov |
Pharmacokinetic Research Principles and Metabolic Pathways of Loprazolam
Theoretical Models of Absorption and Distribution Dynamics
Following oral administration, loprazolam is absorbed, although the rate can be influenced by factors such as food intake wikipedia.orgbionity.comwikidoc.org. Peak plasma concentrations of this compound and its active metabolite, piperazine (B1678402) N-oxide, are typically reached around 3.5 hours after administration wikipedia.org. Some research suggests that the time to reach peak plasma levels might be delayed if taken after a meal bionity.comwikidoc.org. Despite the delay in peak plasma levels, studies have indicated that the sleep-inducing properties of this compound can occur within 0.5 hours, potentially suggesting rapid penetration into the brain wikidoc.org.
This compound is approximately 80% bound to plasma proteins mims.commims.comresearchgate.net. The volume of distribution for this compound is considered large, ranging from 0.5 to 3 L/kg, with notable variability among individuals researchgate.net. This large volume of distribution suggests that the drug is distributed beyond the vascular compartment into tissues researchgate.net.
Metabolic Transformations and Active Metabolite Formation
This compound undergoes significant metabolic transformation in the liver wikipedia.orgmims.commims.com. This metabolism is a key determinant of its elimination and the formation of active metabolites.
Identification of Hepatic Enzymatic Pathways
Research, including studies using radiolabeled this compound in humans and animal models (rat and dog), has identified the major metabolic pathways. In humans and dogs, significant amounts of piperazine-N-oxide are found in urine and bile nih.govtandfonline.comcapes.gov.brtandfonline.com. This metabolite has been identified through techniques such as co-chromatography and mass spectroscopy nih.govtandfonline.comcapes.gov.brtandfonline.com.
Studies in rats revealed major metabolic pathways involving hydroxylation on the benzodiazepine (B76468) ring and reduction and acetylation of the nitro group nih.govtandfonline.comcapes.gov.brtandfonline.com. These metabolites were found conjugated with glucuronic acid in urine and bile nih.govtandfonline.comcapes.gov.brtandfonline.com. While specific cytochrome P450 (CYP) enzymes directly responsible for this compound's metabolism are not explicitly detailed in all sources, benzodiazepines, in general, are often metabolized by hepatic microsomal oxidation, primarily involving CYP3A4, CYP3A5, and CYP2C19, although other CYP enzymes may also be involved pharmgkb.orgwikipedia.org.
Pharmacological Activity of Metabolites
Metabolism of this compound in humans produces an active metabolite, piperazine-N-oxide wikipedia.orgbionity.commims.commims.com. This active metabolite is present at levels approximately half that of the parent compound bionity.comwikidoc.org. The half-life of this active metabolite is reported to be similar to that of the parent compound, this compound wikipedia.orgbionity.comwikidoc.org. While the piperazine N-oxide metabolite is known to be active, its potency is described as lesser than the parent compound wikipedia.org.
The elimination half-life of this compound itself ranges from 3.5 to 12.8 hours mims.commims.com. Some reports suggest a range between 6-12 hours wikipedia.org, and others between 4 and 15 hours depending on the assay method, with the actual value potentially being between 4 and 7 hours researchgate.net. The longer reported half-lives may reflect the contribution of the active metabolite researchgate.net. Approximately half of each dose is metabolized to the active metabolite, with the other half excreted unchanged wikipedia.orgbionity.com. Excretion primarily occurs via feces (52.5%) and urine (38.8%) mims.commims.com.
| Pharmacokinetic Parameter | Value (Approximate) | Source(s) |
| Oral Bioavailability | 79% ± 10% | mims.commims.com |
| Plasma Protein Binding | 80% | mims.commims.comresearchgate.net |
| Time to Peak Plasma Concentration (this compound + Metabolite) | ~3.5 hours | wikipedia.org |
| Time to Peak Plasma Concentration (this compound) | 1-2 hours patsnap.com, ~1 hour researchgate.net | researchgate.netpatsnap.com |
| Volume of Distribution | 0.5 - 3 L/kg | researchgate.net |
| Elimination Half-life (this compound) | 3.5 - 12.8 hours mims.commims.com, 6-12 hours wikipedia.org, 4-15 hours researchgate.net | wikipedia.orgmims.commims.comresearchgate.net |
| Elimination Half-life (Active Metabolite) | Similar to parent compound | wikipedia.orgbionity.comwikidoc.org |
| Excretion (Feces) | 52.5% | mims.commims.com |
| Excretion (Urine) | 38.8% | mims.commims.com |
Theoretical and Computational Pharmacology of Loprazolam
Pharmacodynamic Modeling: Receptor Occupancy and Functional Response Relationship
Pharmacodynamic modeling of Loprazolam focuses on the relationship between its concentration at the site of action, the GABA-A receptor, and the resulting physiological effect. As a benzodiazepine (B76468), this compound binds to a specific allosteric site on the GABA-A receptor complex. rxnfinder.orgwikipedia.orggenecards.orgebi.ac.ukresearchgate.net This binding site is typically located between the alpha (α) and gamma (γ) subunits of the pentameric receptor, often involving α1, α2, α3, or α5 subunits in combination with a γ2 subunit. wikipedia.orggenecards.orgresearchgate.netuni-freiburg.de
The binding of this compound to this site does not directly activate the ion channel but rather increases the affinity of the orthosteric site for the inhibitory neurotransmitter GABA. uq.edu.aurxnfinder.orgwikipedia.orgebi.ac.ukresearchgate.net This leads to an increased frequency of chloride ion channel opening events in the presence of GABA. uq.edu.aurxnfinder.orgebi.ac.ukresearchgate.net The resulting influx of negatively charged chloride ions into the neuron causes hyperpolarization of the cell membrane, reducing neuronal excitability. uq.edu.aurxnfinder.orgebi.ac.uk
The magnitude of the pharmacodynamic effect, such as sedation or anxiolysis, is generally related to the extent of GABA-A receptor occupancy by the benzodiazepine. wikipedia.orggenecards.org Pharmacodynamic models aim to quantify this relationship, often using approaches that link drug concentration to the probability or intensity of a specific response. For benzodiazepines, this can involve modeling the potentiation of GABA-evoked chloride currents as a measure of functional response. bindingdb.orguniprot.org
While specific quantitative receptor occupancy and functional response parameters for this compound are not widely detailed in the provided search results, studies on other benzodiazepines demonstrate the principles applied. For instance, the intensity of action is directly related to the degree of benzodiazepine receptor occupancy. genecards.org Modeling efforts have explored the relationship between benzodiazepine concentrations and effects like sedation. ucalgary.cauni-freiburg.de
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Models
Pharmacokinetic-pharmacodynamic (PK/PD) correlation models integrate the study of drug absorption, distribution, metabolism, and excretion (pharmacokinetics) with the study of its pharmacological effects (pharmacodynamics). These models are crucial for understanding the time course of drug action and for predicting the effects of different dosing regimens.
In the case of this compound, research has suggested a correlation between the logarithm of its serum concentration and its sedative effect. ucalgary.ca This indicates that the hypnotic activity is likely directly related to the concentration of the parent drug rather than a long-lived active metabolite. ucalgary.ca Studies comparing the pharmacokinetics and pharmacodynamics of this compound in different populations, such as young and elderly volunteers, have shown that differences in pharmacokinetic parameters like elimination half-life and area under the curve can influence the pharmacodynamic response. ucalgary.ca
General PK/PD models for benzodiazepines, including population PK/PD models, have successfully described the relationship between pharmacokinetic variability and pharmacodynamic outcomes. genecards.orguni-freiburg.dedrugbank.comresearchgate.net These models often consider factors such as age and body weight as covariates influencing drug disposition and response. ucalgary.caresearchgate.net Furthermore, integrated PK/PD/receptor binding models have been utilized to predict the onset and duration of benzodiazepine effects by incorporating receptor binding parameters. wikipedia.org
Computational Approaches to Ligand-Receptor Docking and Interaction Prediction
Computational approaches, particularly molecular docking and molecular dynamics simulations, play a significant role in understanding how this compound interacts with its primary target, the GABA-A receptor, at a molecular level.
Molecular docking is a widely used technique to predict the preferred binding orientation (pose) of a ligand within the binding site of a receptor and to estimate the binding affinity. uni-freiburg.deuniprot.orguniprot.org For benzodiazepines like this compound, docking studies aim to elucidate their interaction with the allosteric site on the GABA-A receptor, located at the interface between alpha and gamma subunits. rxnfinder.orgwikipedia.orggenecards.orgebi.ac.ukresearchgate.netuni-freiburg.de These studies can identify key amino acid residues within the binding pocket that are involved in interactions with the ligand through various forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. uni-freiburg.de Docking scores or binding energy values are commonly used to rank potential ligands based on their predicted binding affinity, with lower scores typically indicating stronger binding.
Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. uni-freiburg.deuniprot.orguniprot.org MD simulations can capture the flexibility of both the ligand and the receptor, allowing for the study of conformational changes upon binding and the stability of the complex in a simulated biological environment. uni-freiburg.deuniprot.orguniprot.org
While detailed computational studies specifically focusing on the docking and interaction prediction of this compound with the GABA-A receptor are not extensively highlighted in the provided information, the application of these methods to other benzodiazepines and GABA-A receptor ligands is well-established. uni-freiburg.deuniprot.orguniprot.org Furthermore, this compound has been included in molecular docking studies in the context of drug repurposing against other protein targets like TMPRSS2, demonstrating the applicability of these computational techniques to this compound.
In Silico Modeling for Drug Discovery and Optimization
In silico modeling encompasses a range of computational techniques used throughout the drug discovery and optimization process. These methods enable researchers to analyze large datasets, predict molecular properties, simulate biological interactions, and prioritize compounds for synthesis and experimental testing, thereby potentially accelerating the discovery pipeline and reducing costs. uni-freiburg.deuniprot.orguniprot.org
For compounds like this compound, which target the GABA-A receptor, in silico approaches can be applied in several ways:
Virtual Screening: Large databases of chemical compounds can be screened computationally to identify potential new ligands that are predicted to bind to the GABA-A receptor with high affinity.
Ligand-Based Drug Design: If the 3D structure of the receptor is not available or well-defined, models can be built based on the known properties and structures of existing ligands (like this compound) to design new compounds with similar activity.
Structure-Based Drug Design: Utilizing the 3D structure of the GABA-A receptor (obtained through experimental methods like X-ray crystallography or cryo-EM, or computational methods like homology modeling), in silico methods can be used to design and optimize ligands that fit precisely into the binding site and exhibit favorable interactions. uniprot.org
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, helping to filter out compounds likely to have unfavorable pharmacokinetic or safety profiles early in the discovery process.
The application of in silico methods to this compound is exemplified by its inclusion in virtual screening and molecular docking studies aimed at identifying potential inhibitors for targets like TMPRSS2. These studies demonstrate how computational tools can be used to evaluate the potential of existing drugs, including this compound, for new therapeutic uses. While specific examples of using in silico modeling to optimize this compound itself as a GABA-A PAM are not detailed, the general principles and methods are directly applicable to the design of novel benzodiazepine or non-benzodiazepine modulators of the GABA-A receptor with potentially improved properties. uni-freiburg.deuniprot.orguniprot.org
Advanced Research Methodologies and Future Directions for Loprazolam Research
In Vitro Cellular and Subcellular Assays
In vitro assays provide controlled environments to investigate the direct effects of loprazolam on various cellular processes and subcellular components. These methods are crucial for understanding the fundamental interactions and consequences of compound exposure.
Studies on Cellular Responses (e.g., Proliferation, Mitochondrial Function) in the Presence of this compound
Investigating cellular responses such as proliferation and mitochondrial function is fundamental to understanding the potential impact of this compound on cell viability and energy metabolism. While direct studies on this compound's effects on these specific cellular responses were not prominently found in the search results, related research on other benzodiazepines and psychotropic drugs provides valuable context for the methodologies employed.
Studies on other compounds have utilized in vitro experiments to assess cytotoxicity and effects on cell viability in a dose-dependent manner. For instance, research on alprazolam, another benzodiazepine (B76468), demonstrated a decline in HT22 cell viability with increasing concentrations. aging-us.com The lowest concentration causing cytotoxicity was subsequently used for further experiments. aging-us.com Such studies often involve measuring cell viability using assays like resazurin-based assays. nih.gov
Mitochondrial function is a critical aspect of cellular health and can be assessed using various in vitro assays. The Seahorse Cell Mito Stress Test is a common method used to measure parameters like basal respiration, spare respiratory capacity, proton leak, and ATP-linked respiration in cells treated with compounds. researchgate.net Other techniques include measuring intracellular reactive oxygen species levels and mitochondrial mass. researchgate.net Research on psychotropic drugs has highlighted the importance of using multiple in vitro assays with different model systems (e.g., whole cells, isolated mitochondria) to gain a comprehensive understanding of drug-induced mitochondrial toxicities. mdpi.com
While specific data tables detailing this compound's effects on cell proliferation or mitochondrial function were not retrieved, the methodologies described for related compounds provide a framework for how such studies would be conducted for this compound. These studies would involve treating relevant cell lines (e.g., neuronal cells) with varying concentrations of this compound and measuring the cellular outcomes using the aforementioned assays.
Electrophysiological Recordings in Cultured Neurons and Brain Slices
Electrophysiological recordings are essential for understanding the effects of this compound on neuronal excitability, synaptic transmission, and network activity. These techniques allow for the measurement of electrical signals in cultured neurons and acute or organotypic brain slices.
Patch-clamp electrophysiology is a widely used technique for recording from individual neurons, allowing for the study of ion channel function, membrane potential, and synaptic currents. researchgate.net This method can be applied to cultured neurons or neurons within brain slices. researchgate.netnih.gov Studies in brain slices offer the advantage of maintaining some of the native circuitry and cellular environment. frontiersin.org Microelectrode arrays (MEAs) are another tool used in electrophysiology, enabling the simultaneous recording of extracellular activity from multiple neurons in cultured networks or brain slices, providing insights into network dynamics. 3brain.com
Research in brain slices has demonstrated the ability to record both spiking activity and field potential propagations. 3brain.com The longevity of human brain slices in culture has also been shown to preserve complex neuronal cytoarchitecture and electrophysiological properties, making them valuable models for studying human CNS circuitry and the effects of compounds like this compound. nih.govelifesciences.org Methodological considerations for preparing healthy brain slices and performing stable recordings are crucial for obtaining reliable electrophysiological data. researchgate.net
Applying these electrophysiological techniques to study this compound would involve exposing cultured neurons or brain slices to the compound and recording changes in neuronal firing patterns, synaptic strength, or network oscillations. This would provide direct evidence of how this compound modulates neuronal activity.
Molecular Biology Techniques
Molecular biology techniques are vital for investigating the impact of this compound on gene and protein expression, providing insights into the downstream effects of compound exposure at a molecular level.
Gene Expression Analysis (e.g., RNAseq, Single-Cell Sequencing) Related to this compound Exposure
Gene expression analysis techniques, such as RNA sequencing (RNA-Seq), allow for the comprehensive profiling of transcripts within a sample, providing quantitative data on gene expression levels. genewiz.com This can be applied to study how this compound exposure alters the transcriptome. Single-cell RNA sequencing (scRNA-Seq) offers a higher resolution by analyzing gene expression at the level of individual cells, which is particularly valuable for understanding heterogeneous cell populations within tissues like the brain. genewiz.comnih.govlexogen.com
Studies using scRNA-Seq on brain tissue have been employed to identify differentially expressed genes in specific cell populations following exposure to psychotropic drugs. nih.gov For example, scRNA-Seq analysis in mice exposed to antipsychotics identified differential gene expression in medium spiny neurons, microglia, and astrocytes. nih.gov These studies can highlight pathways particularly engaged by the compounds, such as those related to neuron/synapse development or mitochondrial function. nih.gov
Applying RNA-Seq or scRNA-Seq to this compound research would involve exposing relevant cell types or animal models to this compound and then analyzing the changes in gene expression profiles. This could reveal molecular pathways and cellular processes affected by the compound, potentially identifying novel targets or mechanisms.
Protein Expression and Post-Translational Modification Studies
Analyzing protein expression levels and post-translational modifications (PTMs) provides a deeper understanding of the functional consequences of this compound exposure. PTMs are crucial regulators of protein activity, localization, and interactions. thermofisher.com
Proteomic analysis can identify differentially expressed proteins following compound administration. aging-us.com For instance, a proteomic analysis in mice administered alprazolam identified significantly differentially expressed proteins enriched in terms related to mitochondrial function, cell cycle, and mitophagy. aging-us.com
Techniques for studying protein expression include Western blotting, ELISA, and mass spectrometry-based proteomics. aging-us.com Investigating PTMs often involves specific antibodies or mass spectrometry approaches to detect modifications such as phosphorylation, glycosylation, or ubiquitination. thermofisher.comyoutube.com PTMs can significantly impact protein function and cellular processes. thermofisher.comnih.gov
Research on this compound could utilize these techniques to determine how the compound affects the abundance of specific proteins or their modification status. This could reveal key proteins involved in mediating this compound's effects and how their function is modulated.
Preclinical Neuroimaging Techniques
Preclinical neuroimaging techniques allow for non-invasive investigation of the effects of compounds on brain structure, function, and neurochemistry in living animals. These methods bridge the gap between in vitro studies and clinical observations.
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are molecular imaging techniques that use radiotracers to visualize and quantify specific molecular targets or physiological processes in the brain, such as receptor occupancy, neurotransmitter release, or glucose metabolism. frontiersin.orgcriver.comresearchgate.netnih.gov These techniques have been used in preclinical studies to understand the in vivo pharmacology of drugs and their impact on brain function in animal models. frontiersin.orgcriver.comnih.gov
Functional Magnetic Resonance Imaging (fMRI) measures brain activity by detecting changes in blood flow. biorxiv.org Preclinical fMRI can assess brain activation in response to drug administration, although studies often require anesthetized animals to minimize movement. frontiersin.orgbiorxiv.org
Functional Magnetic Resonance Imaging (fMRI) in Animal Models for Neurocircuitry Modulation
Functional Magnetic Resonance Imaging (fMRI) is a non-invasive technique that allows for the study of brain activity by detecting changes in blood flow. In animal models, fMRI is a valuable tool for investigating how compounds modulate neurocircuitry. It can reveal the activation of specific brain regions and the connectivity of neural pathways, providing insights into the functional organization of the brain and alterations related to dysfunction frontiersin.orgnih.gov. Animal fMRI studies, particularly in rodents, are well-suited for longitudinal designs to differentiate between brain changes caused by substance exposure and those resulting from predisposition nih.gov. While many animal fMRI studies are conducted under anesthesia, which can affect physiological parameters and fMRI results, there is increasing interest in studies using awake animals to better reflect natural brain activity frontiersin.org. Combining fMRI with stimulation techniques can also be used to assess the activation of specific brain regions frontiersin.org.
Positron Emission Tomography (PET) for Receptor Binding Visualization in Preclinical Subjects
Positron Emission Tomography (PET) is an in vivo imaging technique that utilizes radiopharmaceuticals to visualize physiological processes, including receptor binding, in the body meduniwien.ac.at. In the context of this compound and similar compounds, PET imaging of the GABAergic system in the central nervous system has been critical for understanding its involvement in various neurological and psychiatric disorders nih.gov. PET tracers targeting GABA receptors can be used to study receptor occupancy, assess therapeutic response, and potentially inform drug dosing regimens nih.gov. The development of subtype-selective PET agents is particularly valuable for supporting receptor subtype occupancy studies and contributing to the localization of GABAA receptor subtypes nih.gov. For instance, studies using radioligands like [11C]flumazenil and [18F]flumazenil, which are weak antagonists, can show shifts in binding potential with changes in GABA concentration nih.gov. Efforts have been made to develop C-labeled compounds, such as [11C]alprazolam and [11C]triazolam, although some have faced challenges with low brain uptake and poor specificity nih.gov. Fluorine-18 labeled radiopharmaceuticals offer advantages such as lower positron energy, leading to higher spatial resolution, and higher achievable specific activity compared to Carbon-11 labeled tracers, which is crucial for high-affinity receptor PET studies meduniwien.ac.at. Preclinical studies utilizing PET can investigate receptor binding changes, such as the decrease in benzodiazepine binding observed in the cortex of animals following chronic lorazepam administration, which was associated with behavioral tolerance researchgate.net.
Exploration of Unconventional Targets and Mechanisms Beyond GABAA Receptors
While this compound is primarily known for its modulation of GABAA receptors, future research may explore unconventional targets and mechanisms beyond this primary interaction. Although benzodiazepines bind to a specific site on GABAA receptors containing α1, α2, α3, or α5 subunits and enhance the effect of GABA, the ubiquitous expression of GABAA receptor subtypes throughout the brain can lead to off-target effects nih.govfrontiersin.org. This highlights the potential benefit of exploring alternative targets or mechanisms to achieve greater specificity and potentially reduce undesired effects frontiersin.org. Research into the diversity of GABAA receptor assembly suggests that there are potentially many more subunit arrangements than previously thought, which could lead to more diverse signaling outputs and present opportunities for targeting specific receptor arrangements cam.ac.uk. Furthermore, investigations into transmembrane proteins that modulate GABAA receptors could allow for the development of drugs that target these associated proteins directly or work synergistically with existing GABAA receptor-targeting drugs frontiersin.org. Beyond the GABAergic system, other neurotransmitter systems and pathways could be explored for their interaction with this compound or related compounds. For instance, studies have investigated the interaction between benzodiazepines and the histaminergic system, given that histamine (B1213489) is involved in regulating the sleep/wake cycle and can interact with certain GABAA receptor subunit interfaces cam.ac.ukjiaci.org. Additionally, research into the effects of benzodiazepines on the mesocorticolimbic dopamine (B1211576) system has shown they can increase dopamine release through a disinhibition mechanism, similar to some other drugs of abuse nih.gov. Exploring these and other unconventional targets and mechanisms could lead to a more comprehensive understanding of this compound's effects and the development of novel therapeutic strategies.
Q & A
Basic: What methodologies are recommended for characterizing Loprazolam’s chemical structure and impurities?
Answer:
- Structural elucidation : Use nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the molecular structure (CHClNO) and detect isotopic patterns .
- Impurity profiling : Employ reversed-phase liquid chromatography (LC) with UV detection, validated against regulatory guidelines (e.g., ICH Q2). For example, this compound Impurity 2 (5-(2-chlorophenyl)-7-nitro-1,3-dihydro-2H-benzo[e][1,4]diazepine-2-thione) requires LC-MS/MS for identification and quantification .
- Reference standards : Use certified reference materials (CRMs) to ensure analytical accuracy .
Basic: How is this compound’s anxiolytic efficacy experimentally validated in clinical trials?
Answer:
- Design : Randomized, double-blind, placebo-controlled crossover studies with repeated measures. Subjects act as their own controls to minimize inter-individual variability .
- Metrics : Anxiety scores (e.g., Hamilton Anxiety Rating Scale) assessed at baseline and weekly intervals.
- Statistical analysis : Repeated-measures ANOVA followed by post-hoc t-tests to compare drug weeks (e.g., this compound vs. Triazolam). Significance thresholds (p < 0.05) adjust for multiple comparisons .
Advanced: How do pharmacokinetic parameters of this compound change with repeated dosing?
Answer:
- Methodology : Conduct serial blood sampling after single and repeated nightly doses (e.g., 1 mg × 7 days). Quantify this compound and metabolites using HPLC/GC and radioimmunoassay (RIA) .
- Key findings :
- Statistical modeling : Use non-compartmental analysis to estimate clearance and volume of distribution .
Advanced: What experimental designs are used to assess this compound’s residual sedative effects?
Answer:
- Driving simulations : Measure standard deviation of lateral position (SDLP) in on-road driving tests 10–11 hours post-administration. Terminate trials if sedation exceeds safety thresholds (e.g., lane excursions >1 meter) .
- Psychomotor tests : Critical flicker fusion (CFF) thresholds and choice reaction time (CRT) assess cognitive impairment. Subjective sleep quality is rated via 10 cm visual analog scales .
Basic: How are withdrawal effects of this compound systematically evaluated?
Answer:
- Withdrawal protocol : After 3 weeks of nightly dosing, institute a drug-free "withdrawal week." Measure rebound anxiety and sleep disturbances daily .
- Data analysis : Compare withdrawal-day scores to baseline using paired t-tests. Account for high variance in anxiety data with non-parametric tests (e.g., Wilcoxon signed-rank) .
Advanced: How can conflicting efficacy data in meta-analyses of benzodiazepines be resolved?
Answer:
- Homogeneity testing : Apply the Q statistic to assess between-study variance. If p > 0.05, use fixed-effects models; otherwise, random-effects models .
- Example : A meta-analysis of driving performance studies excluded duplicate benzodiazepines (e.g., selecting this compound over Lormetazepam) to avoid bias .
Advanced: What methodologies quantify this compound’s tissue distribution in preclinical models?
Answer:
- Autoradiography : Administer C-Loprazolam to rats/dogs. Sacrifice at intervals, section tissues, and quantify radioactivity. Note melanin binding in pigmented tissues (e.g., uveal tract) .
- Biliary excretion : Cannulate bile ducts in surgically prepared animals to measure enterohepatic recirculation (26% in rats vs. 73% in dogs) .
Basic: How is this compound’s interaction with alcohol studied in psychomotor performance trials?
Answer:
- Design : Placebo-controlled, four-way crossover study with: (1) this compound (1 mg), (2) Alcohol (0.7 g/kg), (3) Combination, (4) Placebo.
- Tests : Manual dexterity, tracking tasks, memory recall. Analyze additive effects via factorial ANOVA .
- Findings : Alcohol mitigates this compound-induced impairment in manual dexterity but exacerbates tracking errors .
Advanced: How do analytical methods differentiate this compound from metabolites in pharmacokinetic studies?
Answer:
- Chromatography : Use HPLC with UV detection (e.g., 254 nm) and C18 columns. Validate resolution (R > 2.0) between this compound and related compounds (e.g., alprazolam-related compound A) .
- Sample prep : Acidify plasma samples to stabilize this compound, then extract via solid-phase extraction (SPE) .
Advanced: What statistical approaches address small sample sizes in this compound withdrawal studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
